2-Hydroxy-8-methylquinoline-3-carbaldehyde

Description

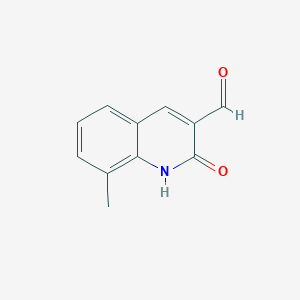

Structure

2D Structure

Properties

IUPAC Name |

8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBIQEWBCTWEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354996 | |

| Record name | 2-hydroxy-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-54-1 | |

| Record name | 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101382-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-8-methyl-3-quinoline carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-8-methylquinoline-3-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this important class of compounds, this compound (also known as 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde) stands out as a versatile and highly reactive intermediate.[3][4] The presence of a nucleophilic hydroxyl group, a reactive aldehyde, and the inherent properties of the quinoline core make it a valuable building block for the synthesis of complex, biologically active molecules and functional materials.[4][5]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals engaged in drug discovery and chemical research.

PART 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. This compound exists in a tautomeric equilibrium with its more stable keto form, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde.[3][4] This tautomerism influences its reactivity and spectroscopic characteristics.

Structural and Identity Data

| Property | Value | Source |

| IUPAC Name | 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | [3] |

| Synonyms | This compound | [3][4] |

| CAS Number | 101382-54-1 | [3][6] |

| Molecular Formula | C₁₁H₉NO₂ | [3][6] |

| Molecular Weight | 187.19 g/mol | [3] |

| Canonical SMILES | CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O | [3] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Polar Surface Area | 46.2 Ų | [3] |

PART 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are critical first steps in its utilization for further research.

Synthetic Approach: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]

The synthesis of the title compound generally follows a two-step process:

-

Vilsmeier-Haack Cyclization: Reaction of N-(m-tolyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) leads to a cyclization and formylation, yielding the intermediate 2-chloro-8-methylquinoline-3-carbaldehyde.[9]

-

Hydrolysis: The chloro-intermediate is subsequently hydrolyzed, often using an aqueous acid solution (e.g., 70% acetic acid), to replace the chlorine atom at the C2 position with a hydroxyl group, yielding the final product.[9][10]

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Generalized Synthesis

The following is a representative protocol based on established methodologies for similar compounds.[9]

-

Reagent Preparation: Cool N,N-dimethylformamide (DMF, 3 eq.) in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃, 4-5 eq.) dropwise with constant stirring to form the Vilsmeier reagent.

-

Addition of Substrate: To the prepared reagent, add N-(m-tolyl)acetamide (1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for several hours until TLC indicates the consumption of the starting material.

-

Work-up (Step 1): Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 2-chloro-8-methylquinoline-3-carbaldehyde, is filtered, washed with cold water, and dried.

-

Hydrolysis (Step 2): Reflux the crude chloro-intermediate in a 70% aqueous acetic acid solution for 2-4 hours.

-

Isolation: Cool the reaction mixture. The solid product, this compound, precipitates out. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Spectroscopic Characterization

Accurate spectroscopic analysis is essential for structural confirmation. The following data are based on typical values for quinoline-3-carbaldehyde derivatives.[8][11][12]

| Technique | Characteristic Features |

| ¹H NMR | δ ~10.5 ppm (s, 1H): A sharp singlet characteristic of the aldehyde proton (-CHO). Its presence is a strong confirmation of successful formylation.[8][10] δ ~8.3-8.5 ppm (s, 1H): Singlet for the proton at the C4 position of the quinoline ring. δ ~7.3-8.0 ppm (m, 3H): Multiplet corresponding to the other aromatic protons on the benzene ring. δ ~2.8 ppm (s, 3H): Singlet for the methyl group (-CH₃) protons. |

| IR (cm⁻¹) | ~1650-1670 cm⁻¹: Strong absorption from the aldehyde C=O stretching. ~1620-1640 cm⁻¹: C=O stretching of the quinolone ring amide. ~2720 and ~2820 cm⁻¹: Characteristic C-H stretching vibrations for the aldehyde proton.[13] |

| Mass Spec (EI) | m/z 187: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₉NO₂.[3][6] m/z 158: A significant fragment corresponding to the loss of the formyl group radical (-CHO). |

PART 3: Chemical Reactivity and Potential for Derivatization

The true value of this compound lies in its chemical reactivity, which allows for the straightforward synthesis of a vast library of derivatives. The aldehyde group is the primary site for chemical modification.

Key Reaction Pathways

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines, anilines, and hydrazides to form imines (Schiff bases) and hydrazones.[14] This is one of the most powerful strategies for generating derivatives with potent biological activities.[15][16]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-hydroxy-8-methylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new functional group for further elaboration.

-

Oxidation: Treatment with suitable oxidizing agents can convert the aldehyde into a carboxylic acid, yielding 2-hydroxy-8-methylquinoline-3-carboxylic acid, another valuable synthetic intermediate.

-

Condensation with Active Methylene Compounds: The aldehyde can react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel-type condensations to extend the conjugated system.

Caption: Key derivatization pathways for the title compound.

PART 4: Applications in Drug Discovery and Materials Science

The structural framework of this compound is a launchpad for developing novel therapeutic agents and functional materials.

A Scaffold for Medicinal Chemistry

The quinoline core is a cornerstone of modern drug design.[2] Derivatives synthesized from this carbaldehyde have shown significant potential across multiple therapeutic areas.

-

Antimicrobial Agents: Numerous Schiff base and hydrazone derivatives of quinoline-3-carbaldehydes have been synthesized and tested for their antimicrobial properties.[15][16] They can exhibit activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungi.[15][17] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase or disruption of cell wall synthesis.[1][13]

-

Anticancer Activity: The quinoline scaffold is present in several anticancer drugs.[1] Derivatives of the title compound are explored for their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in tumor proliferation.[4][13]

-

Anti-Inflammatory and Other Activities: Research has also pointed towards the potential for quinoline derivatives to act as anti-inflammatory, antiviral, and antimalarial agents.[1][4]

Applications in Materials and Analytical Chemistry

Beyond medicine, the unique electronic and chelating properties of the quinoline ring system are leveraged in other scientific fields.

-

Fluorescent Probes: The extended π-conjugated system of the quinoline ring gives rise to fluorescent properties. Derivatives of this compound can be used to design and synthesize fluorescent probes for biological imaging or for the detection of specific metal ions in analytical chemistry.[4][5][18]

-

Corrosion Inhibitors: The nitrogen and oxygen atoms in the quinoline structure can coordinate to metal surfaces, making some derivatives effective corrosion inhibitors.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the high reactivity of its aldehyde functional group, provides researchers with a powerful tool for constructing diverse molecular architectures. The proven track record of the quinoline scaffold in successful drug candidates underscores the immense potential held within the derivatives of this compound. For scientists in drug development and materials science, a thorough understanding of its chemical properties is the key to unlocking novel solutions to pressing scientific challenges.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [ijsr.net]

- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 15. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanistic underpinnings related to 2-Hydroxy-8-methylquinoline-3-carbaldehyde. Quinoline derivatives form the backbone of numerous therapeutic agents and functional materials, making efficient synthetic routes to key intermediates like the title compound a subject of significant interest for researchers in medicinal chemistry, drug development, and materials science. This document explores the primary synthetic methodologies, with a detailed focus on the Vilsmeier-Haack and Duff reactions, providing field-proven insights into experimental choices, reaction mechanisms, and detailed protocols. The guide is structured to serve as a practical resource for scientists engaged in the synthesis and application of complex heterocyclic compounds.

Introduction: Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this nucleus exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific functionalization of the quinoline core is critical to its pharmacological profile. This compound, in particular, is a valuable synthetic intermediate. The presence of three distinct functional groups—a nucleophilic hydroxyl (in its tautomeric 2-quinolone form), a reactive aldehyde, and an activating methyl group—provides multiple handles for further molecular elaboration. This compound serves as a key building block for creating more complex molecules, including pharmaceutical agents, fluorescent probes for biological imaging, and specialized materials.

Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is essential for its synthesis, purification, and application. The compound exists in tautomeric equilibrium with its 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde form, which significantly influences its reactivity.

| Property | Value | Source |

| IUPAC Name | 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | PubChem[2] |

| CAS Number | 101382-54-1 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |

| Molecular Weight | 187.19 g/mol | PubChem[2] |

| Appearance | Not specified, likely a solid | - |

| Safety | Causes serious eye irritation (H319) | ECHA C&L Inventory[2] |

Core Synthetic Strategies: Formylation of the Quinolone Ring

The introduction of a formyl (-CHO) group onto an aromatic ring, known as formylation, is a cornerstone of synthetic organic chemistry. For an electron-rich heterocyclic system like 8-methyl-2-quinolone (the keto tautomer of 2-hydroxy-8-methylquinoline), the primary challenge lies in achieving high regioselectivity. The hydroxyl/oxo group at C2 and the methyl group at C8 are both electron-donating, activating the ring towards electrophilic substitution. The most effective and commonly cited methods for this class of transformation are the Vilsmeier-Haack and Duff reactions.

The Vilsmeier-Haack Reaction: A High-Yield Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5]

Causality and Mechanistic Insight: The reaction's efficacy stems from the generation of a potent, yet relatively mild, electrophile: the chloroiminium ion, also known as the Vilsmeier reagent.[5] This electrophile is less reactive than those used in classical Friedel-Crafts reactions, which allows for the formylation of sensitive substrates without excessive side reactions.[5] The 2-quinolone substrate is highly activated. The amide nitrogen within the ring and the C8-methyl group both donate electron density, making the C3 position particularly nucleophilic and susceptible to electrophilic attack.

Generalized Vilsmeier-Haack Mechanism

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

2-Hydroxy-8-methylquinoline-3-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound (C₁₁H₉NO₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It details the scientific rationale behind the chosen analytical workflow, emphasizing how each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous confirmation of the molecular structure. The methodologies described herein are grounded in established laboratory protocols and authoritative scientific principles.

The elucidation of a novel or synthesized molecule is a systematic process of deduction. No single technique provides a complete picture; rather, we construct a molecular portrait from complementary pieces of evidence. Our strategy for this compound begins with its synthesis to obtain a pure sample, followed by a cascade of spectroscopic and analytical techniques designed to probe its elemental composition, functional groups, atomic connectivity, and finally, its precise three-dimensional arrangement.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-hydroxy-8-methylquinoline-3-carbaldehyde, a key heterocyclic compound with applications in medicinal chemistry and materials science. As an intermediate in the synthesis of pharmaceuticals and fluorescent probes, a thorough understanding of its structural features is paramount. This document offers an expert interpretation of its proton nuclear magnetic resonance (¹H NMR) spectrum, grounded in established principles of chemical shifts, coupling constants, and substituent effects.[1]

Molecular Structure and Proton Environments

The unique arrangement of functional groups in this compound—a hydroxyl group at the 2-position, a carbaldehyde at the 3-position, and a methyl group at the 8-position—creates a distinct electronic environment that influences the chemical shifts of its protons. The molecule exists in tautomeric equilibrium, with the 2-hydroxyquinoline form generally favored over its 2-quinolone tautomer. Intramolecular hydrogen bonding between the 2-hydroxyl group and the aldehyde's carbonyl oxygen is expected, which will have a significant impact on the chemical shifts of these protons.

To facilitate the spectral analysis, the protons are systematically labeled as shown in the diagram below.

Figure 1. Molecular structure of this compound with proton labeling.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton due to varying degrees of hydrogen bonding.[2] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

Deuterium Exchange: To confirm the assignment of the hydroxyl proton, a D₂O shake experiment can be performed.[3] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is reacquired. The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity.[4]

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| a | 10.0 - 12.0 | broad singlet | - | 2-OH |

| b | 9.8 - 10.5 | singlet | - | 3-CHO |

| c | 8.0 - 8.3 | singlet | - | H-4 |

| d | 7.6 - 7.8 | doublet | 7.5 - 8.5 | H-5 |

| e | 7.3 - 7.5 | triplet | 7.0 - 8.0 | H-6 |

| f | 7.1 - 7.3 | doublet | 6.5 - 7.5 | H-7 |

| g | 2.5 - 2.8 | singlet | - | 8-CH₃ |

-

Hydroxyl Proton (a): The hydroxyl proton at the 2-position is expected to appear as a broad singlet in the range of 10.0 - 12.0 ppm.[5] Its downfield shift and broadness are due to intramolecular hydrogen bonding with the adjacent aldehyde group and potential intermolecular hydrogen bonding.[2] This signal would disappear upon a D₂O shake.[3]

-

Aldehyde Proton (b): The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.[6][7] It is expected to resonate as a sharp singlet between 9.8 and 10.5 ppm.[8][9]

-

H-4 Proton (c): This proton is situated on the same ring as the electron-withdrawing aldehyde group and is also influenced by the adjacent nitrogen atom, leading to a significant downfield shift. It is predicted to appear as a singlet in the region of 8.0 - 8.3 ppm.

-

Aromatic Protons (d, e, f): The protons on the carbocyclic ring (H-5, H-6, and H-7) will exhibit typical aromatic region signals.[10][11]

-

H-5 (d): This proton will appear as a doublet due to coupling with H-6.

-

H-6 (e): This proton will be a triplet due to coupling with both H-5 and H-7.

-

H-7 (f): This proton will be a doublet due to coupling with H-6.

-

-

Methyl Protons (g): The methyl group at the 8-position is attached to the aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.5 - 2.8 ppm. The exact chemical shift can be influenced by the solvent and the electronic effects of the other substituents.

Causality of Experimental Choices and Self-Validation

The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the fine splitting patterns of the aromatic protons and accurately determining their coupling constants. The D₂O exchange experiment is a self-validating step to unequivocally identify the labile hydroxyl proton.[3] The use of a well-characterized internal standard like TMS ensures the accuracy and reproducibility of the reported chemical shifts.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The distinct chemical shifts of the aldehyde, hydroxyl, and aromatic protons, along with their characteristic splitting patterns, allow for an unambiguous assignment of the entire proton framework. This in-depth understanding is essential for quality control in its synthesis and for further derivatization in drug discovery and materials science applications.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. tsijournals.com [tsijournals.com]

- 11. repository.uncw.edu [repository.uncw.edu]

13C NMR analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Abstract

Introduction: The Quinoline Core and Its Significance

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and natural products.[1] Its rigid, bicyclic aromatic system is amenable to functionalization, allowing for the fine-tuning of electronic and steric properties to modulate biological activity. The title compound, this compound, incorporates three key substituents—a hydroxyl group, a methyl group, and a carbaldehyde moiety—each imparting distinct electronic characteristics that influence the molecule's overall chemical behavior and, consequently, its ¹³C NMR spectrum. An accurate and detailed structural analysis is the bedrock of understanding structure-activity relationships (SAR), making NMR spectroscopy an indispensable tool.[1]

This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and the resulting NMR signals. We will build a logical case for the assignment of each carbon atom, grounded in established theory and supported by authoritative references.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[2] Before interpreting an experimental spectrum, we can predict the approximate chemical shifts by considering the unsubstituted quinoline core and analyzing the additive effects of the three substituents.

The Unsubstituted Quinoline Backbone

The quinoline ring system presents nine distinct carbon signals. The nitrogen atom's electron-withdrawing nature deshields adjacent carbons (C2, C8a), causing them to resonate at a lower field (higher ppm).[1] Aromatic carbons typically appear in the δ 120-150 ppm range.[3]

Substituent Chemical Shift (SCS) Effects

The predictability of ¹³C NMR relies on the principle that substituent effects are, to a first approximation, additive.[4] We will analyze the influence of each group individually.

-

2-Hydroxy Group (-OH): As a potent electron-donating group (EDG) through resonance, the hydroxyl group dramatically influences the pyridine ring. It will cause a significant downfield shift for the ipso-carbon (C2) to which it is attached. Conversely, it shields the ortho (C3) and para (C4) positions, shifting their signals upfield (lower ppm).[5]

-

3-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group (EWG). The carbonyl carbon itself is highly deshielded and will produce a characteristic signal far downfield, typically in the δ 188-192 ppm region.[6][7] Its presence at C3 will draw electron density away from the ring, causing a downfield shift for C3 and other conjugated carbons.

-

8-Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent will have a more modest effect. It will cause a slight downfield shift at the ipso-carbon (C8) and minor shielding (upfield shift) at the ortho (C7) and para (C6) positions. The methyl carbon itself will appear far upfield, typically δ 15-25 ppm.[6]

The interplay between the powerful EDG at C2 and the EWG at C3 creates a "push-pull" system that will significantly modulate the electronic landscape of the pyridine ring, making a careful, theory-guided assignment essential.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.

Sample Preparation

The quality of the sample has a profound effect on the resulting spectrum. The goal is a homogeneous solution free of particulate matter.

-

Determine Sample Quantity: For a standard ¹³C NMR experiment on a modern spectrometer, aim for 50-100 mg of this compound.[8][9] If the sample quantity is halved, the required acquisition time quadruples to achieve the same signal-to-noise ratio.

-

Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[9] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. Use approximately 0.5-0.6 mL of solvent, corresponding to a solution height of about 40 mm in a standard 5 mm NMR tube.[10]

-

Dissolution and Filtration: Dissolve the sample in the chosen solvent in a small vial first. This allows for vigorous mixing.[8] Once dissolved, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents.[2] It is often included in commercially available deuterated solvents.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[9] Label the tube clearly with the sample identity.

NMR Data Acquisition

The following parameters are recommended for a standard ¹³C spectrum on a 400-600 MHz spectrometer.

-

Experiment 1: Broadband Proton-Decoupled ¹³C Spectrum

-

Purpose: To obtain a spectrum showing one signal for each unique carbon atom.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).[1]

-

Pulse Angle: 30 degrees. This provides a good compromise between signal intensity and preventing saturation of carbons with long relaxation times, especially quaternary carbons.[11]

-

Spectral Width (SW): 0-220 ppm. This range covers nearly all organic compounds.[2]

-

Relaxation Delay (D1): 2.0-5.0 seconds. A sufficient delay is crucial for allowing magnetization to return to equilibrium, which is important for quantitative analysis and observing quaternary carbons.[1]

-

Number of Scans (NS): 128 scans or more. The number should be increased for dilute samples to achieve an adequate signal-to-noise ratio.[1]

-

-

Experiment 2: DEPT-135 Spectrum

-

Purpose: To determine the multiplicity of each carbon atom (CH, CH₂, CH₃). This is a cornerstone of a self-validating analysis.[13]

-

Principle: The DEPT-135 pulse sequence manipulates signal phases based on the number of attached protons.[14]

-

Expected Result:

-

Acquisition: DEPT experiments are typically run using parameters similar to the standard ¹³C experiment and can often be completed in a comparable amount of time.

-

Spectral Interpretation and Assignment

This section presents the predicted ¹³C NMR chemical shifts for this compound. The assignments are justified based on the theoretical principles outlined in Section 2 and the expected results from a DEPT-135 experiment.

Table 1: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data

| Carbon No. | Predicted δ (ppm) | DEPT-135 Phase | Justification |

| C=O | ~191.0 | Absent | Carbonyl carbon of an aromatic aldehyde; highly deshielded.[6] Quaternary, so absent in DEPT. |

| C2 | ~160.0 | Absent | Ipso-carbon attached to the -OH group; significantly deshielded by the electronegative oxygen.[5] Quaternary. |

| C8a | ~147.5 | Absent | Bridgehead carbon adjacent to nitrogen, expected to be downfield. Quaternary. |

| C4 | ~140.0 | Positive (CH) | Deshielded due to its position on the pyridine ring and proximity to the EWG at C3, but shielded by the EDG at C2. The net effect is predicted downfield. |

| C7 | ~136.0 | Positive (CH) | Aromatic CH on the carbocyclic ring. |

| C8 | ~130.0 | Absent | Ipso-carbon attached to the -CH₃ group. Quaternary. |

| C5 | ~128.0 | Positive (CH) | Aromatic CH on the carbocyclic ring. |

| C4a | ~126.5 | Absent | Bridgehead carbon; typically found in the mid-aromatic range. Quaternary. |

| C6 | ~122.0 | Positive (CH) | Aromatic CH on the carbocyclic ring. |

| C3 | ~115.0 | Absent | Ipso-carbon attached to the -CHO group but strongly shielded by the ortho -OH group's resonance effect. Quaternary. |

| -CH₃ | ~18.0 | Positive (CH₃) | Methyl group carbon attached to an aromatic ring; appears far upfield.[6] |

Detailed Assignment Rationale

-

Quaternary Carbons (C, Absent in DEPT-135): The broadband ¹³C spectrum will show eleven signals. The DEPT-135 spectrum will show only five positive signals (4x CH, 1x CH₃).[16] The six signals absent in the DEPT-135 spectrum must correspond to the six quaternary carbons: C=O, C2, C3, C4a, C8, and C8a.

-

The C=O signal is unambiguously assigned to the peak furthest downfield (~191.0 ppm).[6]

-

The C2 signal is assigned to the next most downfield quaternary peak (~160.0 ppm) due to the direct attachment of the highly electronegative oxygen atom.

-

C8a , being adjacent to the ring nitrogen, is expected to be the next most deshielded quaternary carbon (~147.5 ppm).

-

The remaining three quaternary carbons (C8, C4a, C3 ) can be assigned based on their expected electronic environment. C3, despite being attached to an EWG, is strongly shielded by the ortho -OH group and is predicted to be the most upfield of the aromatic quaternary carbons.

-

-

Methine and Methyl Carbons (CH and CH₃, Positive in DEPT-135):

-

The -CH₃ signal is easily identified as the single peak in the aliphatic region (~18.0 ppm).

-

The four aromatic CH signals (C4, C5, C6, C7 ) can be distinguished by considering their positions relative to the substituents. C4 is expected to be the most downfield due to its proximity to the nitrogen and the aldehyde. The remaining assignments (C5, C6, C7) can be confirmed with more advanced 2D NMR techniques like HSQC and HMBC, which correlate carbon signals to their attached protons.[17]

-

Conclusion

This guide provides a robust and scientifically grounded methodology for the ¹³C NMR analysis of this compound. By combining theoretical predictions based on substituent effects with a rigorous, self-validating experimental workflow incorporating DEPT-135 spectroscopy, researchers can achieve an unambiguous assignment of the carbon skeleton. This detailed structural information is fundamental for advancing research in fields that utilize complex heterocyclic scaffolds, enabling a deeper understanding of molecular properties and accelerating the development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. books.rsc.org [books.rsc.org]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. jove.com [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FTIR Spectroscopic Analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde for Pharmaceutical Research and Development

Section 1: Introduction

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with quinoline derivatives standing out as exceptionally promising scaffolds for therapeutic agents.[1][2] Among these, 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a molecule of significant interest, serving as a versatile intermediate in the synthesis of novel anti-cancer and anti-inflammatory drugs.[3][4] Its unique arrangement of functional groups—a hydroxyl, a methyl, and a carbaldehyde appended to the quinoline core—bestows upon it a rich chemical reactivity and biological activity.

The precise structural confirmation of such molecules is a cornerstone of pharmaceutical development, ensuring purity, consistency, and a clear understanding of structure-activity relationships. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique perfectly suited for this purpose.[5] By measuring the interaction of infrared radiation with the molecule, FTIR provides a distinct "vibrational fingerprint," revealing the presence and environment of its functional groups.[5] This guide provides a comprehensive framework for the FTIR analysis of this compound, from sample preparation to in-depth spectral interpretation, designed for researchers and scientists in the pharmaceutical field.

Section 2: The Molecular Blueprint: Structure and Vibrational Modes

To accurately interpret the FTIR spectrum, one must first understand the molecular structure of this compound (C₁₁H₉NO₂, Molar Mass: 187.2 g/mol ).[6] The molecule is comprised of four key components, each with characteristic vibrational modes that will manifest as absorption bands in the IR spectrum:

-

The Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. Its C=C and C=N bonds give rise to a series of stretching vibrations, typically in the 1650-1400 cm⁻¹ region.[7] Aromatic C-H bonds will also produce stretching and bending vibrations.

-

The Hydroxyl (-OH) Group: Attached at the C2 position, this group is a strong IR absorber. Its O-H stretching vibration is highly sensitive to hydrogen bonding and typically appears as a broad band in the 3500-3200 cm⁻¹ region.[8]

-

The Methyl (-CH₃) Group: Located at the C8 position, this aliphatic group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations near 3000-2850 cm⁻¹.[9]

-

The Carbaldehyde (-CHO) Group: This is a key functional group at the C3 position. It is identifiable by a very strong C=O stretching band, typically around 1700-1680 cm⁻¹, and a pair of weaker, yet highly characteristic, C-H stretching bands near 2850 and 2750 cm⁻¹.[10]

The proximity of the hydroxyl and carbaldehyde groups suggests the potential for intramolecular hydrogen bonding, which can influence the precise position and shape of their respective absorption bands—an expert insight that is critical for accurate interpretation.

Caption: Molecular structure of this compound.

Section 3: Acquiring a High-Fidelity Spectrum: A Validated Protocol

The quality of an FTIR spectrum is fundamentally dependent on the methodology used to acquire it. The following protocol describes a self-validating system for obtaining a high-fidelity spectrum of a solid sample like this compound.

Experimental Protocol: KBr Pellet Transmission Method

-

Sample and KBr Preparation:

-

Step 1: Gently grind approximately 1-2 mg of the this compound sample to a fine powder using a clean agate mortar and pestle.

-

Step 2: Add approximately 150-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) to the mortar.

-

Step 3: Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until the mixture is homogeneous.

-

Rationale: KBr is transparent to infrared radiation in the 4000-400 cm⁻¹ range, making it an ideal matrix.[9] Grinding ensures that the sample is evenly dispersed and particle size is minimized to reduce scattering of the IR beam.

-

-

Pellet Formation:

-

Step 1: Transfer the KBr/sample mixture to a pellet-forming die.

-

Step 2: Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

-

Step 3: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

-

Rationale: High pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix that is ideal for transmission analysis. A transparent, non-cloudy pellet indicates good sample preparation.

-

-

Instrument Setup and Background Acquisition:

-

Step 1: Ensure the FTIR spectrometer's sample compartment is empty and closed.

-

Step 2: Purge the instrument with dry air or nitrogen for at least 15 minutes.

-

Step 3: Acquire a background spectrum. This scan measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and will be digitally subtracted from the sample spectrum.

-

Rationale: Purging minimizes interference from atmospheric gases. The background scan is a critical self-validation step; without it, atmospheric peaks would contaminate the sample spectrum, leading to misinterpretation.

-

-

Sample Spectrum Acquisition:

-

Step 1: Place the KBr pellet into the sample holder within the spectrometer.

-

Step 2: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis and provides sufficient detail for structural elucidation.

-

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Section 4: Deciphering the Vibrational Signature: A Region-by-Region Analysis

Interpreting an FTIR spectrum is a systematic process that begins with identifying absorptions from high-energy functional groups and proceeds to the more complex fingerprint region.[5]

The High-Wavenumber Region (4000-2500 cm⁻¹): O-H and C-H Stretching Vibrations

-

~3400-3200 cm⁻¹ (Broad): O-H Stretch. The hydroxyl group is expected to produce a prominent, broad absorption band in this region. The broadness is a direct result of intermolecular and potentially intramolecular hydrogen bonding, which creates a range of vibrational energy states. The spectrum of 8-hydroxyquinoline, a parent compound, shows a phenolic -OH stretching vibration around 3160-3390 cm⁻¹.[11][12]

-

~3100-3000 cm⁻¹ (Medium): Aromatic C-H Stretch. These bands, often appearing as a cluster of smaller peaks, are due to the C-H bonds on the quinoline ring.

-

~2985-2880 cm⁻¹ (Weak to Medium): Aliphatic C-H Stretch. These absorptions correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the C8-methyl group.[9]

-

~2850 cm⁻¹ and ~2750 cm⁻¹ (Weak): Aldehydic C-H Stretch. This pair of weak bands, known as a Fermi doublet, is highly characteristic of the aldehyde C-H bond and serves as a crucial diagnostic tool for confirming the presence of the carbaldehyde group.

The Carbonyl and Double Bond Region (1800-1500 cm⁻¹): The Aldehyde and Quinoline Core

-

~1690-1670 cm⁻¹ (Very Strong): C=O Stretch. The most intense band in this region, and likely in the entire spectrum, will be the carbonyl (C=O) stretching vibration of the aldehyde. Its position suggests a conjugated aldehyde system. For comparison, the C=O stretch in 2-chloroquinoline-3-carboxaldehyde has been reported near 1675 cm⁻¹.[8] Intramolecular hydrogen bonding with the C2-hydroxyl group could potentially lower this frequency slightly.

-

~1600-1450 cm⁻¹ (Multiple, Medium to Strong): C=C and C=N Stretches. This series of sharp bands arises from the stretching vibrations within the aromatic quinoline ring system.[7][11] A characteristic band for quinoline derivatives is often observed near 1580 cm⁻¹.[7]

The Fingerprint Region (<1500 cm⁻¹): A Complex but Informative Landscape

This region contains a wealth of structural information from various bending and stretching vibrations, but individual peak assignment can be complex.[5] Key expected vibrations include:

-

~1350-1200 cm⁻¹ (Strong): C-O Stretch. The stretching of the phenolic C-O bond is expected to produce a strong band in this area.

-

~1340-1190 cm⁻¹ (Medium): C-N Stretch. The stretching vibrations of the C-N bonds within the quinoline ring are found in this range.[9]

-

Below 1000 cm⁻¹: This area is dominated by C-H out-of-plane bending (wagging) vibrations, which are characteristic of the substitution pattern on the aromatic rings, and various ring deformation modes.

Section 5: Integrated Spectroscopic Data

For clarity and ease of reference, the key diagnostic peaks for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| ~3400-3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| ~3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) | Medium |

| ~2985-2880 | C-H Stretch (Asymm/Symm) | Methyl (-CH₃) | Weak to Medium |

| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak, Sharp |

| ~1690-1670 | C=O Stretch | Aldehyde (-CHO) | Very Strong, Sharp |

| ~1600-1450 | C=C and C=N Stretches | Aromatic (Quinoline Ring) | Medium to Strong |

| ~1350-1200 | C-O Stretch | Phenolic C-O | Strong |

| ~1340-1190 | C-N Stretch | Quinoline Ring | Medium |

Section 6: Conclusion: From Spectrum to Structure

The FTIR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The presence of a broad hydroxyl band around 3300 cm⁻¹, a very strong carbonyl peak near 1680 cm⁻¹, the characteristic aldehydic C-H doublet, and the specific vibrations of the methyl group and quinoline core collectively act as a unique molecular fingerprint. This analytical guide provides researchers with a robust framework for not only verifying the identity and purity of synthesized batches of this important pharmaceutical intermediate but also for studying its potential interactions in more complex biological and material systems. Mastery of this technique is an invaluable asset in the rigorous and precise world of drug development.

Section 7: References

-

Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

This compound. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

-

Wait, S. C. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy.

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved from --INVALID-LINK--

-

Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. (2015). The Journal of Chemical Physics. Retrieved from --INVALID-LINK--

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

-

FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained co-precipitate product after the facile organic co-precipitation process. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from --INVALID-LINK--

-

An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives for Researchers and Drug Development Professionals. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

-

This compound. (n.d.). Amazon S3. Retrieved from --INVALID-LINK--

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Retrieved from --INVALID-LINK--

-

This compound. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Journal of the Iranian Chemical Society.

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from --INVALID-LINK--

-

Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (2006). ResearchGate. Retrieved from --INVALID-LINK--

-

Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved from --INVALID-LINK--

References

- 1. nbinno.com [nbinno.com]

- 2. rroij.com [rroij.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Mass Spectrometric Analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related quinoline derivatives. This document will delve into the core principles of mass spectrometry as applied to this specific molecule, offering insights into experimental design, data interpretation, and potential applications.

Introduction to this compound and its Significance

This compound, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a versatile heterocyclic compound.[1][2] Its quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The presence of hydroxyl and aldehyde functional groups makes it a valuable precursor in the synthesis of more complex pharmaceutical agents and fluorescent probes.[3][4]

Given its potential in drug discovery and materials science, the precise and reliable characterization of this compound is paramount. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity, specificity, and the ability to elucidate molecular structure through fragmentation analysis. This guide will explore the mass spectrometric behavior of this compound in detail.

Experimental Approach to Mass Spectrometric Analysis

A systematic approach is crucial for obtaining high-quality mass spectrometry data. The following sections outline the key experimental considerations, from sample preparation to data acquisition.

Sample Preparation and Introduction

The method of sample preparation and introduction will depend on the chosen ionization technique and the sample matrix.

-

For Electrospray Ionization (ESI): The compound is typically dissolved in a suitable solvent system, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid to promote protonation. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex mixtures, providing separation of components prior to mass analysis.

-

For Electron Ionization (EI): The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). GC-MS is suitable for volatile and thermally stable compounds. Given the structure of this compound, derivatization to increase volatility might be necessary for optimal GC-MS analysis.

Ionization Techniques

The choice of ionization technique is critical and influences the type of information obtained.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. ESI is well-suited for polar and non-volatile compounds and is the preferred method for LC-MS analysis.[5]

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons. This results in the formation of a molecular ion [M]⁺˙ and extensive fragmentation. EI is valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.[5][6]

The logical workflow for the mass spectrometric analysis is depicted in the following diagram:

Caption: Experimental workflow for mass spectrometric analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion and Key Fragments

The chemical structure of this compound is shown below:

Caption: Structure of this compound.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

| 187 | [M]⁺˙ or [M+H]⁺ | Molecular ion (EI) or protonated molecule (ESI). |

| 186 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic aldehydes. |

| 159 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the aldehyde group. |

| 158 | [M-CHO]⁺ | Loss of the formyl radical (CHO). |

| 130 | [M-CO-HCN]⁺˙ or [M-CHO-H]⁺˙ | Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring structure. |

| 102 | Further fragmentation of the quinoline ring. |

Proposed Fragmentation Pathways (Electron Ionization)

Under electron ionization, the molecular ion [M]⁺˙ at m/z 187 is expected to be observed. The primary fragmentation pathways are likely to involve the aldehyde and hydroxyl groups, as well as the stable quinoline ring system.

A key initial fragmentation step is the loss of the formyl radical (CHO, 29 Da) to yield a stable ion at m/z 158.[6] Alternatively, the loss of a neutral carbon monoxide molecule (CO, 28 Da) can occur, resulting in an ion at m/z 159.

Following these initial losses, the quinoline ring itself can undergo fragmentation. A characteristic fragmentation of the quinoline nucleus is the expulsion of hydrogen cyanide (HCN, 27 Da).[6] This would lead to fragment ions at m/z 131 (from the m/z 158 ion) or m/z 132 (from the m/z 159 ion). The loss of HCN from the quinoline core is a well-documented fragmentation pathway.[6]

The proposed fragmentation pathways are illustrated in the following diagram:

Caption: Proposed fragmentation pathways for this compound.

Applications in Research and Development

The mass spectrometric analysis of this compound is crucial in various scientific domains:

-

Pharmaceutical Development: To confirm the identity and purity of synthesized compounds. It is also essential in metabolite identification studies to understand the in vivo fate of drug candidates derived from this scaffold.

-

Process Chemistry: To monitor the progress of chemical reactions and identify byproducts, aiding in the optimization of synthetic routes.

-

Quality Control: To ensure the quality and consistency of raw materials and finished products in industrial settings.

-

Forensic and Environmental Analysis: To detect and identify quinoline derivatives in various matrices.

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive analysis of this compound. By carefully selecting the appropriate experimental conditions, including the ionization technique and mass analyzer, researchers can obtain detailed information about its molecular weight, elemental composition, and structure. The predictable fragmentation patterns, characterized by the loss of small molecules such as CO, CHO, and HCN, provide a reliable means of structural confirmation. This technical guide serves as a foundational resource for scientists and professionals working with this important class of compounds, enabling them to leverage the full potential of mass spectrometry in their research and development endeavors.

References

- 1. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempap.org [chempap.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. asianpubs.org [asianpubs.org]

crystal structure of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives

An In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-8-methylquinoline-3-carbaldehyde Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its myriad derivatives, this compound represents a particularly valuable synthetic intermediate due to its reactive aldehyde function and the electronic properties conferred by the hydroxy and methyl groups. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive technical exploration of the synthesis and structural elucidation of this compound derivatives, with a primary focus on single-crystal X-ray diffraction analysis. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize crystallographic data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a privileged structure known for its potent metal-chelating and biological activities.[2][4] The subject of this guide, this compound, which exists in tautomeric equilibrium with 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, combines the features of the 8-HQ framework with a versatile carbaldehyde group at the 3-position.[5] This aldehyde function serves as a synthetic handle for creating a diverse library of derivatives, most notably Schiff bases, which are themselves a class of compounds with significant therapeutic potential.

A definitive understanding of a molecule's crystal structure is the bedrock of structure-activity relationship (SAR) studies. It reveals crucial information on molecular geometry, conformation, and the non-covalent interactions—such as hydrogen bonding and π-π stacking—that govern molecular recognition at a biological target and packing in the solid state.[6][7] This guide will illuminate the pathway from synthesis to full structural characterization, providing the foundational knowledge necessary to exploit this chemical scaffold.

Synthesis and Derivatization

The preparation of the title compound and its subsequent derivatives relies on established, robust chemical transformations. The choice of methodology is dictated by the need for regiochemical control and high yields.

Synthesis of the Core Scaffold

The most common and effective method for introducing a formyl (-CHO) group onto an activated aromatic ring is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation.

Rationale for Method Selection: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich heterocyclic systems. The hydroxyl group (in its enol form) at the 2-position of the quinoline ring activates the system, directing formylation to the adjacent C3 position.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C to form the Vilsmeier reagent.

-

Reaction: Dissolve 8-methylquinolin-2(1H)-one (1 equivalent) in DMF and add it slowly to the prepared Vilsmeier reagent.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Synthesis of Derivatives: Schiff Base Formation

The aldehyde group is readily converted into an imine (Schiff base) through condensation with primary amines. This reaction significantly expands the chemical diversity and biological potential of the scaffold.

Rationale for Derivatization: Condensation with various substituted anilines or other primary amines introduces new functional groups and steric bulk, allowing for the fine-tuning of properties such as solubility, lipophilicity, and biological target affinity.[8][9]

Experimental Protocol: General Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Addition: Add the desired substituted aniline (1 equivalent) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Diagram: Synthetic Workflow The following diagram outlines the general workflow from the starting material to the final, structurally characterized derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

physicochemical properties of substituted quinoline-3-carbaldehydes

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Quinoline-3-carbaldehydes

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Among its many derivatives, substituted quinoline-3-carbaldehydes stand out as exceptionally versatile intermediates. Their inherent chemical reactivity, stemming from the electrophilic aldehyde group and the reactive quinoline core, makes them ideal starting materials for constructing complex heterocyclic systems with significant therapeutic potential.[2][3] This guide provides a comprehensive exploration of the physicochemical properties of these compounds, delving into their synthesis, spectroscopic characterization, and theoretical analysis. We will examine how substituent modifications on the quinoline ring influence its electronic structure, reactivity, and ultimately, its biological activity, offering field-proven insights for researchers in drug discovery and materials science.

The Quinoline-3-carbaldehyde Scaffold: A Privileged Structure

Quinoline and its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5] The aldehyde functional group at the C3 position serves as a critical chemical handle, enabling a multitude of synthetic transformations such as condensation, reduction, and cycloaddition reactions.[1][6] Specifically, 2-chloroquinoline-3-carbaldehyde is a key precursor due to the reactivity of both the chloro and aldehyde functions, allowing for sequential and diverse modifications.[1][7] Understanding the interplay between the quinoline core and its substituents is paramount for designing novel compounds with tailored physicochemical and pharmacological profiles.

Synthetic Strategies: Accessing the Core Scaffold

The efficient synthesis of the quinoline-3-carbaldehyde core is the gateway to developing novel derivatives. The Vilsmeier-Haack reaction is a powerful and widely documented method for this purpose, involving the formylation of electron-rich aromatic or heteroaromatic compounds.[3][8]

The Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated substrate, such as a substituted acetanilide.[4][8] The reaction proceeds via electrophilic substitution, followed by cyclization and subsequent hydrolysis to yield the target 2-chloroquinoline-3-carbaldehyde.[3] The efficiency and simplicity of this one-pot reaction make it a preferred method in many synthetic laboratories.[8]

Below is a generalized workflow for the synthesis and subsequent characterization of these compounds.

Caption: General workflow from synthesis to analysis.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of polyaryl-substituted quinolines, which are of great interest for their photophysical properties, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are employed.[9] This strategy typically involves starting with a halogenated quinoline-3-carbaldehyde, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, and coupling it with various arylboronic acids to install aryl groups at specific positions.[9] These donor-π-acceptor systems often exhibit interesting fluorescent and optoelectronic properties.[9]

Physicochemical Characterization: Elucidating the Structure

Accurate structural confirmation and characterization are critical. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential for unambiguous characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent vibrational bands confirm the presence of key functional groups. The sharp carbonyl (C=O) stretching of the aldehyde group is typically observed around 1700 cm⁻¹.[3] Aromatic C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the C-H stretching of the aldehyde proton can be seen near 2800 cm⁻¹.[3][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton. The aldehyde proton signal is a highly characteristic singlet appearing far downfield, typically between δ 9.0 and 11.0 ppm.[3][11] Aromatic protons resonate in the δ 7.0-9.0 ppm range, with their coupling patterns providing information about the substitution pattern on the quinoline ring. In ¹³C NMR, the aldehyde carbon gives a signal around δ 190 ppm.[11]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties are studied using UV-Vis spectroscopy. Quinoline derivatives typically exhibit intense absorption bands resulting from π-π* transitions within the aromatic system.[9] The position and intensity of these bands are sensitive to the nature and position of substituents, as well as the polarity of the solvent.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula of the synthesized compounds.[10]

Table 1: Summary of Typical Spectroscopic Data for a Substituted Quinoline-3-carbaldehyde

| Technique | Functional Group / Proton | Typical Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Reference(s) |

|---|---|---|---|

| FT-IR | Aldehyde C=O Stretch | 1660 - 1705 | [3][11] |

| FT-IR | Aromatic C=C/C=N Stretch | 1450 - 1600 | [3] |

| FT-IR | Aldehyde C-H Stretch | 2795 - 2850 | [3] |

| ¹H NMR | Aldehyde Proton (-CHO) | 9.0 - 11.0 | [3][11] |

| ¹H NMR | Aromatic Protons | 7.0 - 9.0 | [8][11] |

| ¹³C NMR | Aldehyde Carbon (-C HO) | ~190 - 192 | [11] |

| ¹³C NMR | Aromatic Carbons | 110 - 160 |[11] |

Computational and Theoretical Insights with DFT

Density Functional Theory (DFT) has become an invaluable tool for complementing experimental data, offering deep insights into the electronic structure and reactivity of molecules.[7][12] The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for these calculations.[7]

Caption: Workflow for DFT-based property analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[7] Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic (LUMO) and electrophilic (HOMO) attack.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of electron density that visually identifies the electrophilic and nucleophilic regions of a molecule.[7][13] Negative potential regions (typically colored red) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. For quinoline-3-carbaldehydes, the most negative potential is usually located around the nitrogen atom and the aldehyde oxygen, indicating their role as hydrogen bond acceptors.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule.[7] It quantifies the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals, helping to explain the molecule's stability and the influence of various substituents on its electronic structure.[7]

Structure-Property Relationships

The true power of studying these compounds lies in understanding how structural modifications translate into functional changes.

Impact of Substituents on Biological Activity

The nature and position of substituents on the quinoline ring dramatically influence biological outcomes.

-

Lipophilicity: In a study of quinoline-3-carbaldehyde hydrazones, it was found that more lipophilic benzotriazole analogues exhibited moderate to high cytotoxic effects against human cancer cell lines, whereas less lipophilic 1,2,4-triazole derivatives were generally inactive.[14] This highlights the importance of lipophilicity for cell membrane permeability.

-